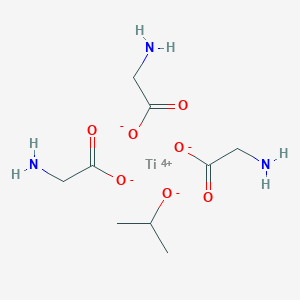
2-Aminoacetate;propan-2-olate;titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoacetate;propan-2-olate;titanium(4+) is a complex organometallic compound with the molecular formula C12H28O4Ti. It is also known as titanium(IV) bis(isopropoxide) bis(acetylacetonate). This compound is notable for its applications in various fields such as catalysis, material science, and organic synthesis.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting titanium tetrachloride (TiCl4) with isopropanol (propan-2-ol) and acetylacetone (2,4-pentanedione) in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the compound is typically produced by a controlled hydrolysis of titanium tetrachloride with isopropanol and acetylacetone under an inert atmosphere to prevent unwanted side reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often used in the formation of titanium dioxide (TiO2) nanoparticles.
Reduction: Reduction reactions are less common but can be employed to produce lower oxidation state titanium complexes.
Substitution: Substitution reactions involve the replacement of ligands, such as replacing isopropoxide groups with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Various ligands such as water, ammonia, or other alcohols under mild conditions.
Major Products Formed:
Titanium Dioxide (TiO2): Used in pigments, coatings, and photocatalysts.
Lower Oxidation State Titanium Complexes: Used in specialized catalytic processes.
Applications De Recherche Scientifique
Chemistry: The compound is widely used as a catalyst in organic synthesis, particularly in the epoxidation of alkenes and the polymerization of olefins. Biology: It has applications in the study of biological systems, including the development of bioactive titanium-based materials. Medicine: The compound is explored for its potential use in medical imaging and drug delivery systems. Industry: It is used in the production of advanced materials, such as high-strength alloys and ceramics.
Mécanisme D'action
The compound exerts its effects primarily through its catalytic properties. The titanium center coordinates to various substrates, facilitating reactions by lowering activation energies. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic molecules to promote or inhibit specific reactions.
Comparaison Avec Des Composés Similaires
Titanium(IV) Isopropoxide (TTIP): Similar in structure but lacks the acetylacetonate ligands.
Titanium(IV) Ethoxide: Similar catalytic properties but uses ethoxide ligands instead of isopropoxide.
Titanium(IV) Acetylacetonate: Similar to the compound but without the isopropoxide ligands.
Uniqueness: The presence of both isopropoxide and acetylacetonate ligands in 2-Aminoacetate;propan-2-olate;titanium(4+) provides unique catalytic properties and stability compared to similar compounds.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications
Propriétés
Numéro CAS |
68443-98-1 |
|---|---|
Formule moléculaire |
C9H19N3O7Ti |
Poids moléculaire |
329.13 g/mol |
Nom IUPAC |
2-aminoacetate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C3H7O.3C2H5NO2.Ti/c1-3(2)4;3*3-1-2(4)5;/h3H,1-2H3;3*1,3H2,(H,4,5);/q-1;;;;+4/p-3 |
Clé InChI |
FGNWDHMCWJNIAZ-UHFFFAOYSA-K |
SMILES canonique |
CC(C)[O-].C(C(=O)[O-])N.C(C(=O)[O-])N.C(C(=O)[O-])N.[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















